U-CE Phosphoramidite

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

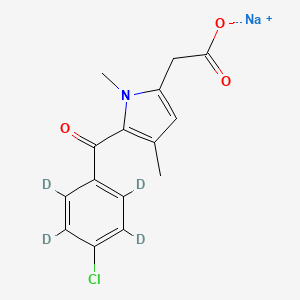

rU Phosphoramidite: is a chemical compound used extensively in the synthesis of oligonucleotides, which are short sequences of nucleotides. This compound contains the nucleoside uridine (U) and is a key building block in the creation of RNA sequences. The use of rU Phosphoramidite is crucial in various fields, including molecular biology, biotechnology, and therapeutic development .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of rU Phosphoramidite involves several steps. Initially, the nucleoside uridine is protected at the 5’-hydroxyl group with a dimethoxytrityl (DMT) group. The 2’-hydroxyl group is protected with a tert-butyl dimethylsilyl (TBDMS) group to prevent unwanted reactions. The final step involves the addition of a phosphoramidite group at the 3’-hydroxyl position using phosphorodiamidite chemistry .

Industrial Production Methods: In industrial settings, the production of rU Phosphoramidite follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesizers and stringent quality control measures to ensure consistency and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: rU Phosphoramidite undergoes several types of chemical reactions, including:

Oxidation: The phosphoramidite group is readily oxidized to form a stable phosphate linkage.

Common Reagents and Conditions:

Oxidation: Aqueous iodine in the presence of weak bases or hydrogen peroxide.

Substitution: Weak acids like triethylammonium chloride or 1H-tetrazole.

Major Products:

Oxidation: Formation of phosphodiester bonds.

Substitution: Formation of various nucleoside analogs depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

rU Phosphoramidite is widely used in scientific research, particularly in the synthesis of RNA oligonucleotides. Its applications include:

Chemistry: Used in the synthesis of modified RNA sequences for structural and functional studies.

Biology: Essential for creating RNA probes and primers for gene expression analysis and sequencing.

Medicine: Utilized in the development of RNA-based therapeutics, including small interfering RNA (siRNA) and antisense oligonucleotides.

Industry: Employed in the production of diagnostic assays and molecular biology kits

Wirkmechanismus

The mechanism of action of rU Phosphoramidite involves its incorporation into growing RNA chains during oligonucleotide synthesis. The compound’s phosphoramidite group reacts with the 5’-hydroxyl group of the preceding nucleotide, forming a phosphite triester linkage. This linkage is then oxidized to a stable phosphodiester bond, extending the RNA chain. The protecting groups (DMT and TBDMS) are removed after synthesis to yield the final RNA product .

Vergleich Mit ähnlichen Verbindungen

rA Phosphoramidite: Contains the nucleoside adenosine.

rC Phosphoramidite: Contains the nucleoside cytidine.

rG Phosphoramidite: Contains the nucleoside guanosine.

Uniqueness: rU Phosphoramidite is unique due to its specific incorporation of uridine, which is essential for the synthesis of RNA sequences that require uracil. This makes it indispensable for creating RNA molecules with precise sequences and functionalities .

Eigenschaften

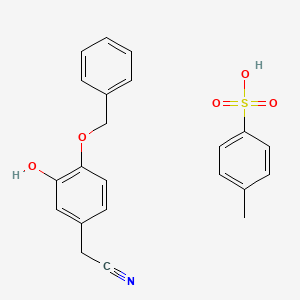

IUPAC Name |

3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H61N4O9PSi/c1-31(2)49(32(3)4)59(55-29-15-27-46)57-40-38(56-42(48-28-26-39(50)47-43(48)51)41(40)58-60(10,11)44(5,6)7)30-54-45(33-16-13-12-14-17-33,34-18-22-36(52-8)23-19-34)35-20-24-37(53-9)25-21-35/h12-14,16-26,28,31-32,38,40-42H,15,29-30H2,1-11H3,(H,47,50,51) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKNLXHRBXYGJOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H61N4O9PSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

861.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl]carbamic Acid-d6 1,1-Dimethylethyl Ester](/img/structure/B13403546.png)

![8-Cyclopropyl-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B13403567.png)

![3-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzonitrile](/img/structure/B13403576.png)

![2-[2-(Carboxymethyl)hexoxycarbonyl]benzoate](/img/structure/B13403591.png)